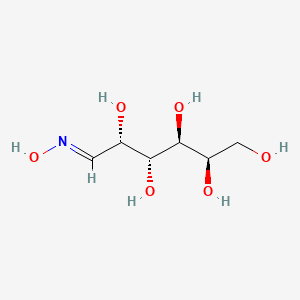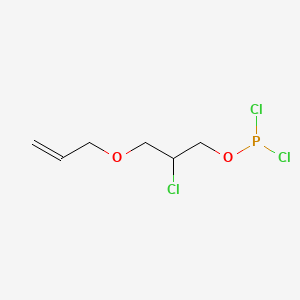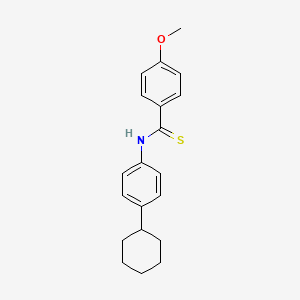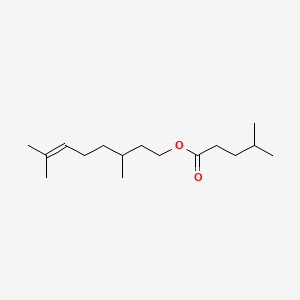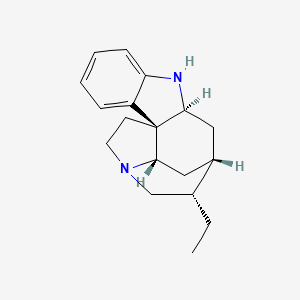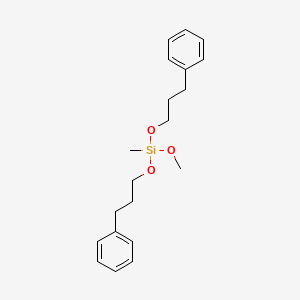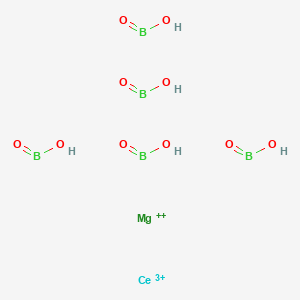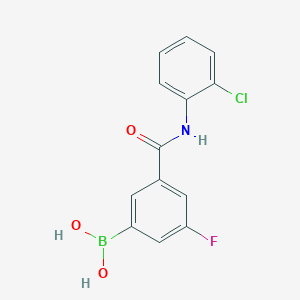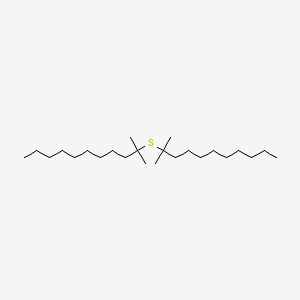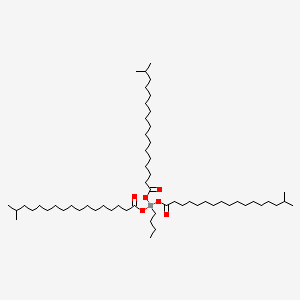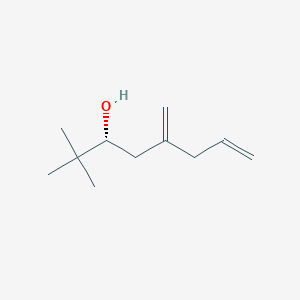
7-Octen-3-ol, 2,2-dimethyl-5-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Octen-3-ol, 2,2-dimethyl-5-methylene-: is an organic compound with the molecular formula C11H20O . It is a tertiary alcohol, characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom. This compound is known for its unique structure, which includes a double bond and a methylene group, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chlorination of Myrcene: One of the common methods to synthesize 7-Octen-3-ol, 2,2-dimethyl-5-methylene- involves the chlorination of myrcene, followed by hydrolysis.
Hydrogenation of Myrcene: Another method includes the hydrogenation of myrcene under specific conditions to yield the desired compound.
Industrial Production Methods: The industrial production of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- typically involves large-scale chlorination and hydrogenation processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s structure.
Substitution: The hydroxy group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, acids, and bases
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated alcohols
Substitution: Formation of ethers, esters, or halides
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in organic synthesis for the production of various chemicals and pharmaceuticals.
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the fragrance industry due to its pleasant aroma, often used in perfumes and flavorings.
Mecanismo De Acción
The mechanism of action of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methylene group can participate in various chemical reactions, altering the compound’s activity and interactions.
Comparación Con Compuestos Similares
- 7-Octen-2-ol, 2,6-dimethyl-
- 2-Octen-1-ol, 3,7-dimethyl-
- 6-Octen-1-ol, 3,7-dimethyl-
Comparison:
- 7-Octen-3-ol, 2,2-dimethyl-5-methylene- is unique due to its specific structure, which includes a tertiary alcohol, a double bond, and a methylene group. This combination of features makes it distinct from other similar compounds, which may lack one or more of these structural elements .
Propiedades
Número CAS |
42201-32-1 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(3R)-2,2-dimethyl-5-methylideneoct-7-en-3-ol |
InChI |
InChI=1S/C11H20O/c1-6-7-9(2)8-10(12)11(3,4)5/h6,10,12H,1-2,7-8H2,3-5H3/t10-/m1/s1 |
Clave InChI |
DKRSOEZYLGQVDF-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](CC(=C)CC=C)O |
SMILES canónico |
CC(C)(C)C(CC(=C)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


